molecular formula C14H21BrClNO B1465864 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220016-25-0

2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1465864
CAS No.: 1220016-25-0
M. Wt: 334.68 g/mol
InChI Key: SOPSQYRCJFXXOA-UHFFFAOYSA-N
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Description

2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H20BrNO·HCl It is a piperidine derivative that features a bromobenzyl group attached via an ether linkage to an ethyl chain, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the bromobenzyl ether: This step involves the reaction of 3-bromobenzyl alcohol with an appropriate alkylating agent to form the bromobenzyl ether.

    Attachment to the piperidine ring: The bromobenzyl ether is then reacted with piperidine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present in the compound.

Scientific Research Applications

2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPSQYRCJFXXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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